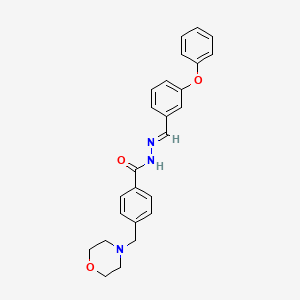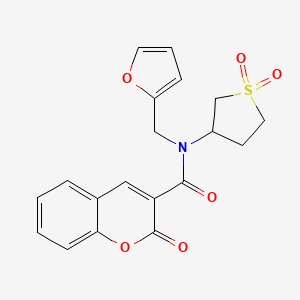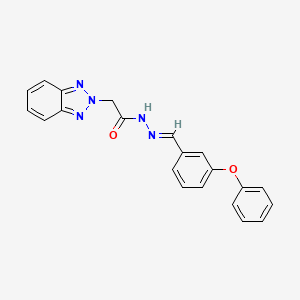![molecular formula C16H19N3O3 B5571491 N-(2,5-dimethylphenyl)-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5571491.png)
N-(2,5-dimethylphenyl)-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related spirocyclic compounds typically involves strategic cyclization reactions. For example, the efficient synthesis of oxy-oxazolidinones, a class of compounds related to the target molecule, can be achieved through double cyclization of O-acylated hydroxyamides, demonstrating the potential strategies that might be applicable for synthesizing N-(2,5-dimethylphenyl)-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide (Nazarian & Forsyth, 2016).
Molecular Structure Analysis
The molecular structure of compounds within this family, including various amides derived from diazabicyclo[3.3.1]nonane derivatives, has been thoroughly investigated. Studies utilizing infrared, Raman, 1H, and 13C NMR spectroscopy, along with molecular modeling techniques, provide detailed insights into their structural and conformational characteristics (Fernández et al., 1995).
Chemical Reactions and Properties
Spirocyclic compounds like N-(2,5-dimethylphenyl)-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide are involved in various chemical reactions, showcasing their reactivity and the potential for functionalization. For example, the hydrolysis reactions and subsequent chemical transformations of related spirocyclic compounds have been documented, which could shed light on the reactivity of the target compound (Kayukova et al., 2007).
Physical Properties Analysis
The synthesis and structural elucidation of related spiro compounds provide insights into their physical properties. For instance, the development of novel synthetic routes to certain spiro compounds, demonstrating higher efficiency and better yield, can be indicative of the physical properties that such compounds might exhibit (Zhiqin, 2004).
Chemical Properties Analysis
The chemical properties of N-(2,5-dimethylphenyl)-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide can be inferred from studies on similar compounds. For instance, the regioselective synthesis and exploration of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives highlight the versatile chemical behavior and the potential for various chemical transformations (Farag et al., 2008).
Applications De Recherche Scientifique
Synthetic Chemistry and Molecular Structure
- Polytopal Equilibrium : Research on spiroarsoranes, closely related to the compound , examined the presence of polytopal equilibrium in solution, showcasing the impact of methyl substitution on stereoisomer predominance, contributing to the understanding of dynamic stereochemistry in similar spiro compounds (Tapia-Benavides et al., 2010).
- Antiviral Activity : A study on N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives revealed their antiviral efficacy against influenza viruses, hinting at the potential biomedical applications of structurally similar spirocyclic compounds (Göktaş et al., 2012).
- Electrochemical and Electrochromic Properties : The development of aromatic polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties explores the electrochemical and electrochromic properties of materials, which may include similar spirocyclic frameworks, offering insights into material science applications (Liou & Chang, 2008).
Biological and Pharmacological Applications
- Anticonvulsant Profiles : The anticonvulsant potential of new 6,9-diazaspiro[4.5]decane derivatives was investigated, showing significant potency in certain compounds, indicating the relevance of the spirocyclic motif in medicinal chemistry and drug design (Aboul-Enein et al., 2014).
- Pharmacological Evaluation : A series of sulfonamide derivatives, including a spirocyclic core similar to the compound , were synthesized and evaluated for their anticonvulsant activities, highlighting the therapeutic potential of such structures (Li et al., 2015).
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-1,3-dioxo-2,7-diazaspiro[4.4]nonane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10-3-4-11(2)12(7-10)17-15(22)19-6-5-16(9-19)8-13(20)18-14(16)21/h3-4,7H,5-6,8-9H2,1-2H3,(H,17,22)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYWZYAWLKRDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N2CCC3(C2)CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dimethylphenyl)-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-1,9-dioxaspiro[5.5]undec-4-yl-4-phenylpyrimidine-5-carboxamide](/img/structure/B5571412.png)

![3-(1-methylbutyl)-8-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571426.png)
![3-methyl-1-[2-(2-naphthyloxy)propanoyl]piperidine](/img/structure/B5571432.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea](/img/structure/B5571440.png)
![4-methyl-2-(1-piperidinyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-5-pyrimidinecarboxamide hydrochloride](/img/structure/B5571445.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2,4-dimethylphenyl)ethanone](/img/structure/B5571457.png)

![2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571467.png)
![2-[2-oxo-2-(1-piperidinyl)ethoxy]pyrimidine](/img/structure/B5571470.png)
![2-(1-azepanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5571471.png)
![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5571472.png)

![N'-{2-[(3-bromobenzyl)oxy]-5-methoxybenzylidene}-2-(4-bromophenoxy)acetohydrazide](/img/structure/B5571495.png)